molecular formula C19H23N3O3S2 B2658351 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide CAS No. 900135-93-5

4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide

Cat. No. B2658351
CAS RN: 900135-93-5
M. Wt: 405.53
InChI Key: OAWFTEKLTLRBMU-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide, also known as PVT-264, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a wide range of drugs with various therapeutic uses. The versatility of piperazine derivatives extends to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This adaptability suggests piperazine derivatives as a foundational block in discovering drug-like elements for addressing various diseases, emphasizing the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine analogues have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the significance of piperazine as a key building block in anti-TB molecules, underlining the design, rationale, and structure-activity relationship of these compounds. It provides insights that could help medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacophore for Drug Design

The exploration of piperazine-based molecules for their medicinal properties reflects the scaffold's broad potential in pharmacotherapy. Earlier considerations limited piperazine's applicability to CNS activity, but recent studies have expanded its utility to various pharmacological activities. The flexibility of piperazine as a building block in drug design is underscored, recommending its potential in the discovery of new therapeutic agents (Rathi et al., 2016).

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-25-18-6-4-3-5-17(18)21-11-13-22(14-12-21)19(26)20-15-7-9-16(10-8-15)27(2,23)24/h3-10H,11-14H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWFTEKLTLRBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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